

Validating Red 30 as a Reliable Cellular Stain: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Red 30

Cat. No.: B1170523

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of D&C Red No. 30 (**Red 30**) as a potential cellular stain, comparing its known properties against established, reliable red and far-red cellular stains. The information presented herein is intended to guide researchers in making informed decisions about the suitability of various staining reagents for their specific experimental needs.

Introduction to Red 30

Red 30, chemically identified as 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one, is a synthetic pigment belonging to the thioindigo class of colorants.^[1] It is also known by the Colour Index designation CI 73360.^{[1][2]} Primarily, **Red 30** is utilized as a colorant in the formulation of cosmetics such as blushes and lipsticks, as well as in pharmaceuticals.^{[1][3]} A key characteristic of **Red 30** is its insolubility in water, classifying it as a pigment.^[1] While extensively approved for cosmetic and drug use by regulatory bodies like the U.S. Food and Drug Administration (FDA), its application as a cellular stain in biological research is not well-documented.^{[1][3]}

Comparative Analysis of Red 30 and Standard Cellular Stains

To assess the potential utility of **Red 30** as a cellular stain, its physicochemical properties are compared below with those of several commonly used red and far-red fluorescent cellular stains. This comparison highlights the characteristics required for effective cellular staining and imaging.

Feature	Red 30 (D&C Red No. 30)	Propidium Iodide (PI)	SYTOX™ Red	RedDot™1
Chemical Class	Thioindigo	Phenanthridinium	Asymmetric Cyanine	Asymmetric Cyanine
Common Use	Cosmetic & drug pigment [1] [3]	Dead cell stain, DNA stain	Dead cell stain	Live cell nuclear stain
Solubility	Insoluble in water [1]	Soluble in water	Soluble in water	Soluble in water
Fluorescence	Not typically used for fluorescence	Red fluorescent	Red fluorescent	Far-red fluorescent [4]
Cell Permeability	Not established for live cells	Impermeant to live cells	Impermeant to live cells	Permeant to live cells [4]
Target Specificity	None established in cells	Intercalates with DNA	Binds to nucleic acids	Binds to DNA [4]
Cytotoxicity	Not extensively studied in cell culture	Toxic to cells	Toxic to cells	Toxic after several hours [4]

Experimental Protocols

Detailed methodologies for established red cellular stains are provided below. A hypothetical protocol for **Red 30** is also included to guide potential validation experiments, taking into account its known properties.

Protocol 1: Staining of Dead Cells with Propidium Iodide (PI)

Objective: To identify and quantify dead cells in a population using Propidium Iodide.

Materials:

- Cell suspension (e.g., HeLa, Jurkat)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Propidium Iodide (PI) stock solution (1 mg/mL in water)
- Flow cytometer or fluorescence microscope

Procedure:

- Harvest cells and wash once with PBS.
- Resuspend the cell pellet in PBS to a concentration of 1×10^6 cells/mL.
- Add PI stock solution to a final concentration of 1-10 μ g/mL.
- Incubate for 5-15 minutes at room temperature, protected from light.
- Analyze the cells by flow cytometry (excitation at 488 nm, emission detection in the red channel, e.g., 617 nm) or visualize under a fluorescence microscope.

Protocol 2: Live Cell Nuclear Staining with RedDot™1

Objective: To stain the nuclei of live cells for imaging or flow cytometry.

Materials:

- Live cells in culture medium
- RedDot™1 Far-Red Nuclear Stain (e.g., 200X stock solution)
- Fluorescence microscope or flow cytometer with appropriate filters for far-red fluorescence

Procedure:

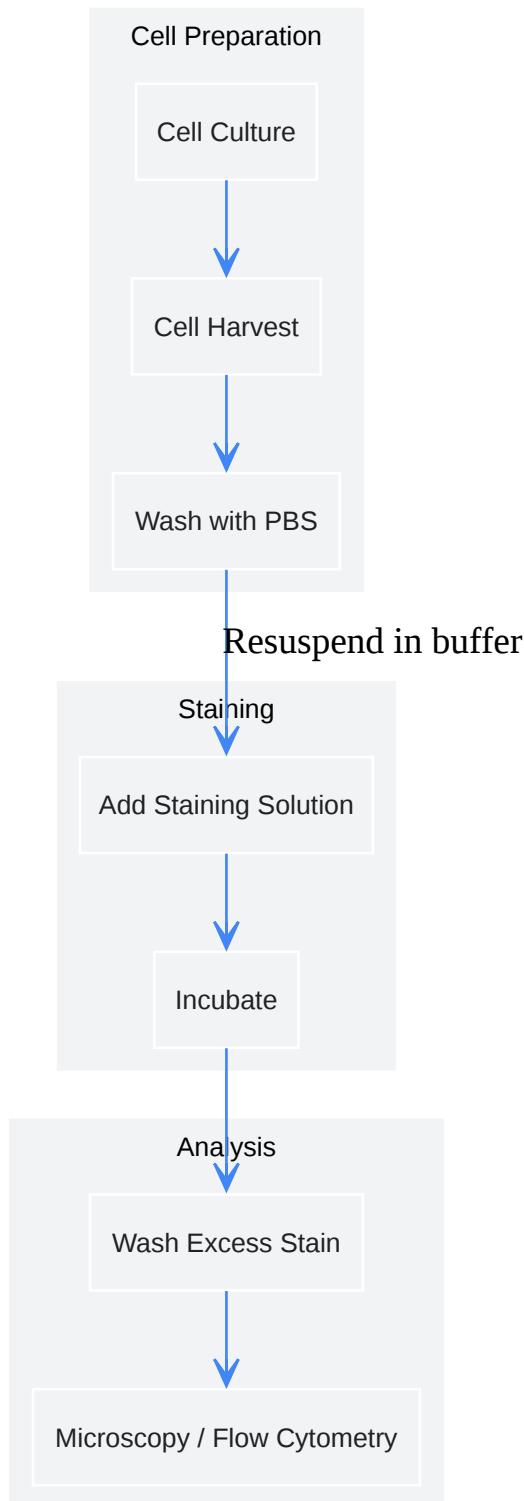
- Add RedDot™1 directly to the cell culture medium to achieve a 1X final concentration.
- Incubate for 15-30 minutes at 37°C.
- Cells can be imaged directly without washing.
- For flow cytometry, cells can be harvested and analyzed.
- Image using a fluorescence microscope with Cy®5 filter sets (e.g., excitation at 662 nm, emission at 694 nm).[4]

Hypothetical Protocol for Evaluating Red 30 as a Cellular Stain

Objective: To assess the potential of **Red 30** to stain cellular components.

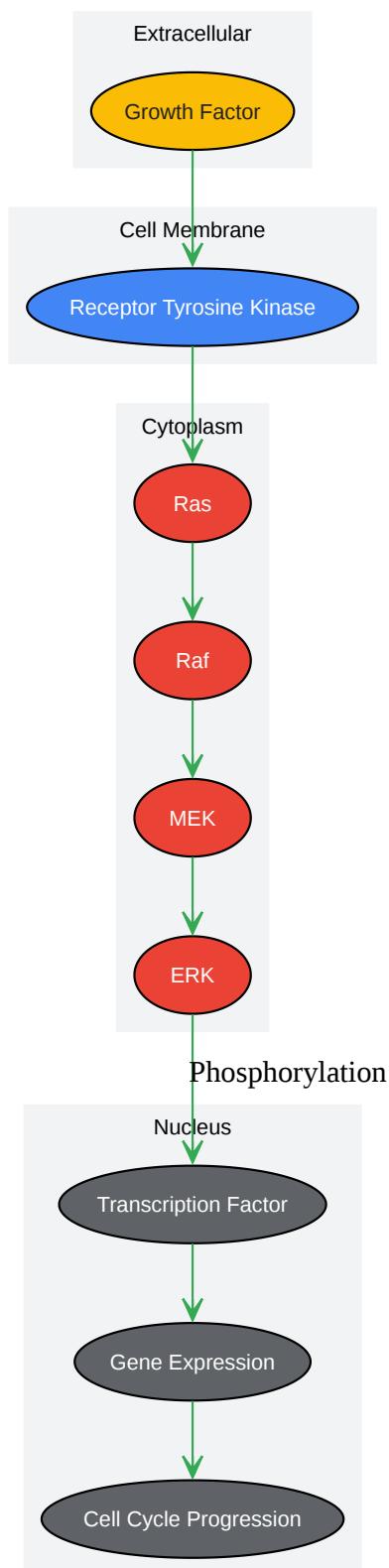
Materials:

- Live or fixed cells on coverslips
- **Red 30** powder
- Dimethyl sulfoxide (DMSO) for stock solution
- Phosphate-Buffered Saline (PBS)
- Ethanol series (for dehydration if needed)
- Mounting medium
- Light microscope


Procedure:

- Prepare a Stock Solution: Due to its insolubility in water, prepare a stock solution of **Red 30** in an organic solvent like DMSO (e.g., 1-10 mg/mL).
- Cell Preparation:

- Live Cells: Grow cells on coverslips to the desired confluence.
- Fixed Cells: Fix cells with 4% paraformaldehyde in PBS for 15 minutes, followed by washing with PBS.
- Staining: Dilute the **Red 30** stock solution in PBS or culture medium to a range of working concentrations (e.g., 1, 5, 10, 25 μ M). Incubate the cells with the staining solution for 15-60 minutes at room temperature or 37°C, protected from light.
- Washing: Wash the cells three times with PBS to remove excess stain.
- Mounting and Imaging: Mount the coverslips on microscope slides using an appropriate mounting medium. Observe the cells under a bright-field or fluorescence microscope to assess any staining pattern.


Visualizing Experimental Workflows and Cellular Pathways

The following diagrams, generated using Graphviz, illustrate a general workflow for cellular staining and a hypothetical signaling pathway where a nuclear stain could be utilized to assess cellular response.

[Click to download full resolution via product page](#)

Fig 1. General workflow for cellular staining experiments.

[Click to download full resolution via product page](#)

Fig 2. A hypothetical signaling pathway leading to cell cycle progression, where a nuclear stain could be used to monitor changes in nuclear morphology or DNA content.

Conclusion

Based on its known properties, **Red 30** is not a conventional or validated cellular stain for biological research. Its insolubility in aqueous solutions presents a significant challenge for its application in most biological staining protocols. Furthermore, its lack of inherent fluorescence and unknown target specificity within cells make it unsuitable for many modern microscopy and cytometry applications that rely on fluorescent probes.

Researchers seeking a reliable red or far-red cellular stain are advised to consider established dyes such as Propidium Iodide for dead cell identification, or fluorescent nuclear stains like the RedDot™ series for live or fixed-cell imaging. While the hypothetical protocol provided can serve as a starting point for investigating the potential of **Red 30**, significant validation would be required to establish its utility, specificity, and potential cytotoxicity in a cellular context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. skinethix.com [skinethix.com]
- 3. drugs.com [drugs.com]
- 4. biotium.com [biotium.com]
- To cite this document: BenchChem. [Validating Red 30 as a Reliable Cellular Stain: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1170523#validating-the-use-of-red-30-as-a-reliable-cellular-stain>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com